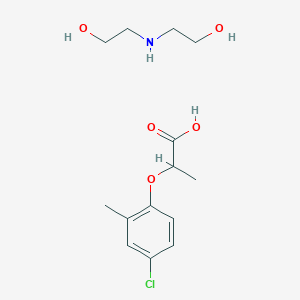

Mecoprop-diolamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

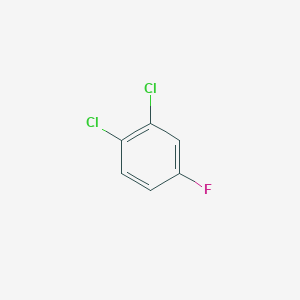

Mecoprop-diolamine, also known as MDA, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of phenoxy herbicides and is a derivative of the compound 2,4-dichlorophenoxyacetic acid (2,4-D). Mecoprop-diolamine is highly effective in controlling weeds and is considered to be a safe and reliable herbicide.

Mécanisme D'action

Mecoprop-diolamine exerts its herbicidal activity by interfering with the plant's ability to synthesize essential amino acids. It inhibits the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic metabolites in the plant, ultimately resulting in its death.

Effets Biochimiques Et Physiologiques

Mecoprop-diolamine has been shown to affect various physiological processes in plants, including photosynthesis, respiration, and hormone synthesis. It has also been shown to cause changes in the levels of various metabolites, including amino acids, sugars, and organic acids. The biochemical and physiological effects of Mecoprop-diolamine on plants are complex and depend on various factors such as the dose, exposure time, and plant species.

Avantages Et Limitations Des Expériences En Laboratoire

Mecoprop-diolamine is widely used in plant research as a chemical tool due to its herbicidal properties. It is a cost-effective and reliable herbicide that can be used to control broadleaf weeds in a variety of experimental setups. However, its use is limited by its toxicity and potential environmental impact. Careful handling and disposal are necessary to prevent contamination of the environment.

Orientations Futures

There is ongoing research to develop new herbicides that are more effective and environmentally friendly than Mecoprop-diolamine. One approach is to develop herbicides that target specific metabolic pathways in plants, which would reduce the risk of non-target effects. Another approach is to use natural compounds, such as plant-derived allelochemicals, as herbicides. These compounds have the potential to be highly effective and environmentally friendly. Additionally, there is a need for more research to understand the complex biochemical and physiological effects of Mecoprop-diolamine on plants, which would help in the development of new herbicides and the optimization of existing ones.

Méthodes De Synthèse

Mecoprop-diolamine is synthesized by reacting 2,4-dichlorophenoxyacetic acid with diethanolamine. The reaction takes place under controlled conditions and produces Mecoprop-diolamine as a white crystalline solid. The purity of Mecoprop-diolamine is crucial for its effectiveness as a herbicide, and therefore, careful purification and analysis are necessary.

Applications De Recherche Scientifique

Mecoprop-diolamine has been extensively studied for its herbicidal properties, and its effectiveness in controlling broadleaf weeds has been well established. It is also used as a chemical tool in plant research, particularly in studies related to plant growth and development. Mecoprop-diolamine has been shown to affect various physiological processes in plants, such as cell division, photosynthesis, and hormone synthesis.

Propriétés

Numéro CAS |

1432-14-0 |

|---|---|

Nom du produit |

Mecoprop-diolamine |

Formule moléculaire |

C14H22ClNO5 |

Poids moléculaire |

319.78 g/mol |

Nom IUPAC |

2-(4-chloro-2-methylphenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C10H11ClO3.C4H11NO2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;6-3-1-5-2-4-7/h3-5,7H,1-2H3,(H,12,13);5-7H,1-4H2 |

Clé InChI |

CGFQAAGKJZMVNF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)NCCO |

SMILES canonique |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)NCCO |

Autres numéros CAS |

1432-14-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.